2-Methyl-3-(1-naphthyl)-1-propene
Overview
Description
“2-Methyl-3-(1-naphthyl)-1-propene” is a chemical compound with the linear formula C14H17N . It is a liquid at room temperature . The compound has a molecular weight of 199.3 .
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a process that involves a radical approach, has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Green Chemistry and Synthesis of Fragrant Compounds
Research conducted by Climent et al. (2002) explores the use of solid catalysts in the synthesis of compounds with blossom orange scent, including 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, through acetalization reactions. This study emphasizes the influence of catalyst textural properties, like crystal size and hydrophobicity, on the synthesis process, indicating the compound's role in producing fragrances and flavors through environmentally friendly methods (Climent, Velty, & Corma, 2002).
Biomass Tar Valorization
The conversion of biomass tar into valuable chemical products is detailed in work by Kostyniuk, Bajec, and Likozar (2020), where the transformation of a model mixture into 2-methylnaphthalene and other products is achieved using Ni-modified zeolite catalysts. This research not only showcases the compound's role in enhancing catalyst performance but also its significance in sustainable energy and chemical production (Kostyniuk, Bajec, & Likozar, 2020).
Catalysis and Hydrocarbon Processing
In the field of catalysis, research by Grant et al. (2016) demonstrates the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene, highlighting the potential of such materials in improving the efficiency and selectivity of hydrocarbon processing. This work contributes to the understanding of novel catalytic materials and their applications in the petrochemical industry (Grant et al., 2016).
properties
IUPAC Name |
1-(2-methylprop-2-enyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQEIJTESQZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498405 | |
Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1-naphthyl)-1-propene | |
CAS RN |
28530-21-4 | |
Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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